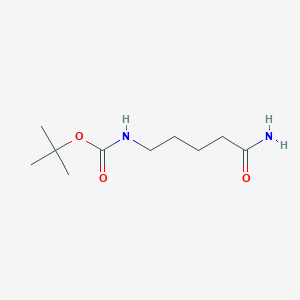

tert-Butyl (5-amino-5-oxopentyl)carbamate

Description

Properties

CAS No. |

91419-47-5 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-5-oxopentyl)carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-8(11)13/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |

InChI Key |

OSEPGQKVTMPBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Tert Butyl 5 Amino 5 Oxopentyl Carbamate and Its Derivatives

Direct Synthesis Approaches to the tert-Butyl Carbamate (B1207046) Framework

Direct methods are characterized by the formation of the tert-butoxycarbonyl (Boc) protected amine on a molecule that already contains the core C5-amide structure. These are often the most straightforward routes, provided the precursor amine is accessible.

The formation of carbamates from primary amines can be achieved through various carboxylation strategies. These methods involve the reaction of the amine with a carbonyl source. A prominent green chemistry approach involves the use of carbon dioxide (CO2) as a C1 building block. The reaction of an amine with CO2 typically forms a carbamic acid intermediate, which can be subsequently trapped or converted to the desired carbamate. rsc.org For alkylamines, this reaction can proceed rapidly, forming a zwitterionic carbamic acid in polar aprotic solvents or an ammonium (B1175870) carbamate salt in non-polar solvents where a second equivalent of amine acts as a base. rsc.org

Another direct approach involves reacting the primary amine with dialkyl carbonates, such as dimethyl carbonate (DMC). researchgate.netresearchgate.net This transesterification-like reaction, often facilitated by catalysts, provides a phosgene-free route to carbamates. researchgate.netresearchgate.net The reactivity in these systems depends significantly on the nature of the amine and the carbonate's leaving group. researchgate.net For the synthesis of tert-butyl carbamates specifically, the reaction of a primary amine with a suitable tert-butoxycarbonylating agent under basic conditions is a common strategy. organic-chemistry.org A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate represents an efficient method for generating carbamates under mild conditions. organic-chemistry.org

The most ubiquitous method for the synthesis of tert-butyl carbamates is the N-protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc2O or Boc anhydride). mychemblog.comwikipedia.org This reagent is widely used due to its high reactivity towards amines, leading to clean conversions and high yields of the corresponding N-Boc derivatives under relatively mild conditions. wikipedia.orgfishersci.co.ukresearchgate.net The reaction is versatile and can be performed in various solvents, including tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758) (DCM), or aqueous mixtures. fishersci.co.uknih.gov

The process typically involves reacting the amine precursor, in this case, 5-aminopentanamide (B169292), with Boc2O. While the reaction can proceed without a catalyst, it is commonly performed in the presence of a base to neutralize the acidic coproducts and accelerate the reaction. commonorganicchemistry.com Common bases include sodium bicarbonate, triethylamine (B128534) (Et3N), or 4-(dimethylamino)pyridine (DMAP), which can also act as a nucleophilic catalyst. mychemblog.comwikipedia.orgnih.gov The choice of solvent and base can be tailored to the specific substrate's solubility and reactivity. For instance, aqueous conditions with sodium bicarbonate are common, as is the use of DMAP in aprotic organic solvents like acetonitrile or DCM. wikipedia.org The resulting tert-butyl carbamate is stable to most basic and nucleophilic reagents, making the Boc group an excellent choice for protecting amines during subsequent synthetic transformations. mychemblog.comwikipedia.org

Table 1: Representative Conditions for N-Boc Protection using Di-tert-butyl Dicarbonate (Boc2O)

| Precursor Type | Reagent | Base / Catalyst | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Primary/Secondary Amines | (Boc)2O | Sodium Bicarbonate (NaHCO3) | Water / Chloroform | Reflux | fishersci.co.uk |

| Primary/Secondary Amines | (Boc)2O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile or Dichloromethane (DCM) | Room Temp. | wikipedia.org |

| Primary Amines | (Boc)2O | Triethylamine (Et3N) | Dioxane / Water | Not specified | nih.gov |

| Aliphatic Diamines | (Boc)2O | None (Excess Amine) | Not specified | Not specified | orgsyn.org |

| 4-fluoro-2-methoxy-5-nitroaniline | (Boc)2O | Triethylamine, DMAP | Not specified | 40 °C | researchgate.net |

Indirect Synthesis Pathways and Precursor Modifications

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an amine derivative with the loss of one carbon atom. nih.gov The key intermediate in this reaction is an acyl azide (B81097), which rearranges upon heating to form an isocyanate, releasing nitrogen gas. nih.govorgsyn.org This isocyanate is a highly reactive electrophile that can be "trapped" by a variety of nucleophiles. When tert-butanol (B103910) is used as the trapping agent, it adds to the isocyanate to form the desired tert-butyl carbamate. nih.govnih.gov

Modern advancements have led to efficient one-pot procedures that avoid the isolation of the potentially unstable acyl azide intermediate. orgsyn.orgresearchgate.net A notable method involves reacting a carboxylic acid (e.g., adipamic acid) with di-tert-butyl dicarbonate and sodium azide. researchgate.netacs.org This mixture generates the acyl azide in situ, which then undergoes the Curtius rearrangement. researchgate.netacs.org The presence of catalysts, such as zinc(II) triflate, can facilitate the rearrangement and the subsequent trapping of the isocyanate, allowing the reaction to proceed at lower temperatures (e.g., 40 °C) and with high yields. researchgate.net This method is compatible with a wide range of functional groups, making it a valuable tool for synthesizing complex protected amines. organic-chemistry.orgresearchgate.net

Palladium catalysis has emerged as a versatile tool in carbon-nitrogen bond formation and functional group introduction. While many palladium-catalyzed amination reactions focus on aryl halides, the principles can be extended to the synthesis of carbamates. An efficient method for N-aryl carbamate synthesis involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.eduorganic-chemistry.org The reaction proceeds via the in-situ generation of an aryl isocyanate, which is then trapped by the alcohol. organic-chemistry.org Using tert-butanol as the alcohol (often as the solvent) can afford Boc-protected anilines, although the lower reactivity of tertiary alcohols can be a challenge. nih.gov

Beyond forming the carbamate itself, palladium-catalyzed reactions are instrumental in modifying molecular scaffolds. For example, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions on a carbamate-containing molecule, demonstrating the utility of this catalysis for derivatization. nih.govacs.org Such strategies could be employed to functionalize the pentyl chain of a suitable precursor before or after the formation of the tert-butyl (5-amino-5-oxopentyl)carbamate core structure, thereby creating a diverse library of derivatives.

Synthesizing this compound often starts from precursors with multiple functional groups, where chemo- and regioselectivity are paramount. A key challenge is the selective modification of one functional group in the presence of others. For instance, when starting with a diamine like 1,5-diaminopentane (cadaverine), achieving mono-N-Boc protection is a classic example of chemoselectivity. This is often accomplished by using a stoichiometric amount of Boc2O relative to an excess of the diamine, which statistically favors the mono-protected product. orgsyn.org

Alternatively, one can start with a precursor where the two ends of the pentyl chain are already differentiated. For example, using a precursor like 5-aminopentanoic acid allows for selective reactions on either the amine or the carboxylic acid. The amine could be protected first with a Boc group, followed by conversion of the carboxylic acid to the primary amide to yield the target molecule. This sequential functionalization ensures that each reaction occurs at the intended site without interfering with other parts of the molecule. Such strategic use of protecting groups and control over reaction stoichiometry are fundamental to the successful synthesis of complex molecules like this compound and its derivatives. orgsyn.org

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

The preparation of enantiomerically pure analogues of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Methodologies for achieving high levels of stereocontrol typically rely on substrate-controlled asymmetric induction or the use of chiral catalysts.

A common strategy involves the use of chiral pool α-amino acids as starting materials. mdpi.com These readily available, enantiomerically enriched compounds can be transformed into the desired target molecules, with their inherent chirality directing the stereochemical outcome of subsequent reactions. mdpi.com For instance, the synthesis of chiral β-amino acids can be achieved through a Curtius rearrangement of a monosubstituted succinate, where the incipient isocyanate is trapped with an alcohol. google.com This method yields carbamate-protected β-amino esters with a defined stereochemistry that is retained from the starting material. google.com

Another powerful technique is the rsc.orgdurham.ac.uk-Wittig-Still rearrangement, which has been successfully employed in the stereoselective synthesis of 5-O-carbamoylpolyoxamic acid, an amino acid component of bioactive polyoxins. nih.gov This rearrangement allows for the controlled formation of carbon-carbon bonds with a high degree of diastereoselectivity. nih.gov The stereochemical course of the reaction can be influenced by the geometry of the starting allylic stannane. nih.gov

Furthermore, organocatalytic asymmetric Mannich-type reactions provide a versatile route to chiral β-amino acid derivatives. nih.gov The in-situ generation of N-Boc protected imines from stable α-amido sulfones, followed by their reaction with malonates or β-ketoesters in the presence of a phase-transfer catalyst, can afford the corresponding Mannich bases in good yields and with high enantioselectivities. nih.gov These adducts can then be readily converted into optically active β³-amino acids. nih.gov

A key consideration in these syntheses is the preservation of stereochemical integrity throughout the reaction sequence. The choice of protecting groups, reagents, and reaction conditions plays a crucial role in preventing racemization. The tert-butoxycarbonyl (Boc) group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. nih.gov

| Method | Key Features | Stereocontrol | Example Application |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials like α-amino acids. mdpi.com | Substrate-controlled asymmetric induction. mdpi.com | Synthesis of chiral β-amino acids via Curtius rearrangement. google.com |

| rsc.orgdurham.ac.uk-Wittig-Still Rearrangement | Stereocontrolled carbon-carbon bond formation. nih.gov | High diastereoselectivity, influenced by substrate geometry. nih.gov | Synthesis of 5-O-carbamoylpolyoxamic acid. nih.gov |

| Organocatalytic Mannich Reaction | Asymmetric synthesis of β-amino acid derivatives. nih.gov | High enantioselectivity using a phase-transfer catalyst. nih.gov | Preparation of optically active β³-amino acids. nih.gov |

Advanced Methodological Developments in Compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the production of fine chemicals. These principles are being increasingly applied to the synthesis of this compound and its derivatives.

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org In the context of synthesizing this compound, this translates to the development of protocols that are more atom-economical and utilize environmentally benign solvents and reagents. nih.govacsgcipr.org

A significant focus has been on the development of greener methods for amide bond formation, a key step in the synthesis of the target compound. rsc.org Traditional methods often rely on stoichiometric activating agents that generate significant amounts of byproducts. rsc.org Catalytic direct amidation, where a carboxylic acid and an amine react directly to form an amide with water as the only byproduct, represents a much more sustainable approach. rsc.org Boric acid and its derivatives have emerged as effective catalysts for this transformation. rsc.org

Enzymatic methods also offer a green alternative for amide bond synthesis. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether, leading to high conversions and yields without the need for extensive purification. nih.gov

| Green Chemistry Approach | Description | Advantages |

| Catalytic Direct Amidation | Direct reaction of a carboxylic acid and an amine catalyzed by agents like boric acid. rsc.org | High atom economy, water as the only byproduct. rsc.org |

| Enzymatic Synthesis | Use of enzymes like Candida antarctica lipase B (CALB) to catalyze amide bond formation. nih.gov | Mild reaction conditions, high selectivity, use of green solvents. nih.gov |

| Water-based Reactions | Utilizing water as a solvent for reactions like N-tert-butoxycarbonylation. nih.gov | Environmentally benign, reduced use of volatile organic compounds. nih.gov |

| Recyclable Catalysts | Employing solid-supported or easily separable catalysts like Indion 190 resin. scispace.com | Reduced catalyst waste and cost. scispace.com |

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds. durham.ac.ukvapourtec.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput production. nih.gov

The synthesis of peptides, which involves the repetitive formation of amide bonds, is particularly well-suited to a flow-based approach. durham.ac.ukvapourtec.com A flow reactor process can be designed to include packed columns containing supported reagents, scavengers, and catalysts, allowing for a multi-step synthesis to be performed in a single, continuous operation. durham.ac.uk This approach has been successfully applied to the synthesis of di- and tripeptides with various N-protecting groups, including Boc, with products isolated in high purity without the need for traditional purification methods. durham.ac.uk

A significant advantage of continuous-flow solid-phase peptide synthesis (SPPS) is the ability to use a much lower excess of amino acids compared to batch methods, leading to a more economical and sustainable process. nih.gov By optimizing reaction parameters such as temperature and pressure, virtually quantitative conversions can be achieved with as little as 1.5 equivalents of amino acids. nih.gov This is particularly beneficial for the incorporation of expensive or exotic amino acids. nih.gov

The scalability of flow chemistry makes it an attractive option for the industrial production of this compound and its derivatives. A process developed for a pharmacologically important intermediate, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, has demonstrated the potential for kilogram-scale production in a cost-effective and high-yielding manner. researchgate.net

| Flow Chemistry Application | Key Features | Benefits for Scalable Production |

| Multi-step Peptide Synthesis | Utilizes packed columns with supported reagents and catalysts in a continuous flow system. durham.ac.uk | Automation, reduced purification, high purity of products. durham.ac.uk |

| Continuous-flow SPPS | Employs a lower excess of amino acids (e.g., 1.5 equivalents). nih.gov | Increased economic and environmental sustainability, suitable for expensive building blocks. nih.gov |

| Scalable Synthesis of Intermediates | Enables kilogram-scale production of complex molecules. researchgate.net | Cost-effective, high-yielding, and commercially viable. researchgate.net |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both organocatalysis and metal-catalysis have been extensively explored for the synthesis of chiral amino acids and their derivatives, which are relevant to the preparation of analogues of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Amino acids and their derivatives, such as primary α-amino amides, can themselves act as bifunctional organocatalysts, promoting a variety of asymmetric transformations. mdpi.com For example, proline and its derivatives are effective catalysts for asymmetric aldol, Mannich, and Michael reactions. The development of designer axially chiral amino sulfonamides has led to efficient organocatalysts for direct asymmetric Mannich reactions of N-Boc-protected imines. capes.gov.br

Metal-free approaches to amide bond formation are also gaining traction. rsc.org One such method involves the use of hypervalent iodine(III) reagents to generate highly reactive acyl fluoride (B91410) intermediates from α-amino esters, which then readily react with amines to form amides, even in sterically hindered cases. rsc.org

Metal catalysis also offers a wide range of possibilities for the synthesis of the target compound and its analogues. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. For instance, the palladium-catalyzed coupling of tert-butyl carbamate with aryl halides has been investigated for the synthesis of N-Boc-protected anilines. sigmaaldrich.com While not directly applicable to the aliphatic backbone of this compound, this demonstrates the potential of metal catalysis in forming C-N bonds involving the Boc-protected amino group.

The synthesis of a derivative, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in the synthesis of the drug Edoxaban, highlights the use of a base-mediated coupling in an organic solvent, which can be considered a form of catalysis. google.com This process has been optimized to improve yield and purity on a larger scale. google.com

| Catalytic Approach | Catalyst Type | Key Transformations | Advantages |

| Organocatalysis | Small organic molecules (e.g., amino acids, amino amides, sulfonamides). mdpi.comcapes.gov.br | Asymmetric aldol, Mannich, and Michael reactions. | Metal-free, often mild reaction conditions, high stereoselectivity. |

| Metal-free Catalysis | Hypervalent iodine(III) reagents. rsc.org | Hindered amide bond formation. rsc.org | Avoids the use of potentially toxic metals. rsc.org |

| Metal-Catalysis | Palladium complexes. sigmaaldrich.com | C-N cross-coupling reactions. sigmaaldrich.com | High efficiency and functional group tolerance. sigmaaldrich.com |

| Base-Mediated Coupling | Organic or inorganic bases. google.com | Amide bond formation. google.com | Often simple and cost-effective for large-scale synthesis. google.com |

Reactivity Profiles and Transformational Chemistry of Tert Butyl 5 Amino 5 Oxopentyl Carbamate

Chemical Behavior and Stability of the tert-Butyl Carbamate (B1207046) Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Its popularity stems from its general stability under a wide range of conditions, including exposure to most nucleophiles and bases, yet its susceptibility to facile removal under specific acidic conditions. organic-chemistry.org This predictable stability and lability are central to its application in multi-step synthetic strategies. The formation of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Acid-Labile Deprotection Strategies and Scavenger Effects

The defining characteristic of the Boc protecting group is its lability under acidic conditions. organic-chemistry.org The deprotection mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a transient tert-butyl cation (t-Bu⁺). acsgcipr.org This cation is highly reactive and can lead to undesirable side reactions, such as the alkylation of nucleophilic residues within a peptide chain (e.g., tryptophan, tyrosine, methionine, or cysteine). organic-chemistry.orgresearchgate.net

A variety of acids can be employed for Boc removal, ranging from strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA) to milder acidic conditions. acsgcipr.orggoogle.comyoutube.com TFA is commonly used, often in concentrations from 50% to 100% in a solvent like dichloromethane (B109758) (DCM). google.com The choice of acid and reaction conditions can be tuned based on the stability of other protecting groups present in the molecule. google.com

To mitigate the harmful effects of the liberated tert-butyl cation, nucleophilic "scavengers" are added to the cleavage cocktail. acsgcipr.orgresearchgate.net These agents trap the electrophilic cation, preventing it from reacting with the desired product. organic-chemistry.orgresearchgate.net The choice of scavenger depends on the specific amino acids present in the peptide sequence.

Table 1: Common Scavengers Used in Boc Deprotection

| Scavenger | Target Residue(s) Protected | Function |

|---|---|---|

| Anisole | Tryptophan, Tyrosine | Traps t-butyl cations, prevents re-attachment of other protecting groups. |

| Thioanisole | Tryptophan, Methionine | Acts as a soft nucleophile to trap cations. nih.gov |

| 1,2-Ethanedithiol (EDT) | Tryptophan | Reduces methionine sulfoxide, traps cations. |

| p-Cresol | Tryptophan, Tyrosine | A common scavenger that effectively traps carbocations. researchgate.net |

The use of these scavengers is crucial for obtaining high purity and yield, especially in the synthesis of complex peptides where sensitive residues are present. acsgcipr.orgresearchgate.net

Reactions Involving the 5-Amino-5-oxopentyl Side Chain

The side chain of tert-butyl (5-amino-5-oxopentyl)carbamate features a primary amide (carboxamide). While generally stable, this functional group can participate in specific reactions, most notably amide bond formation through coupling reactions if the corresponding carboxylic acid (glutamic acid) is used, or side reactions under certain peptide synthesis conditions. The primary amide of glutamine can undergo dehydration to form a nitrile under the influence of carbodiimide (B86325) coupling reagents, a side reaction that must be carefully managed. peptide.combachem.comiris-biotech.de Additionally, an unprotected N-terminal glutamine residue can cyclize to form pyroglutamate (B8496135), an irreversible chain-terminating event. peptide.comnih.gov

Amide Bond Formation and Peptide Coupling Reactions

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. iris-biotech.de This process is not spontaneous and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. jpt.comluxembourg-bio.com In the context of this compound (Boc-Gln-OH), its carboxyl group is activated for coupling to the free amine of another amino acid or peptide chain.

The efficiency and fidelity of peptide bond formation are highly dependent on the choice of coupling reagent and reaction conditions. iris-biotech.de Over the decades, a vast array of reagents has been developed to achieve high coupling rates, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. uni-kiel.de These reagents can be broadly categorized into carbodiimides and onium salts (phosphonium and aminium).

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were among the first widely used coupling reagents. peptide.comuni-kiel.de They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. bachem.com To suppress these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always used. bachem.com These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine with reduced risk of racemization. peptide.combachem.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are generally more efficient and lead to fewer side reactions than carbodiimides, especially for sterically hindered couplings. peptide.combachem.comuni-kiel.de These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to operate. bachem.com HATU is particularly effective due to the formation of a highly reactive HOAt ester. luxembourg-bio.comuni-kiel.de

Optimization of coupling also involves considering the solvent (DMF or NMP are common), temperature (low temperatures can reduce side reactions), and reaction time. bachem.comresearchgate.net For difficult couplings, elevated temperatures or microwave-assisted synthesis may be employed, though this can increase the risk of side reactions like aspartimide formation or racemization. peptide.comresearchgate.net

Table 2: Common Peptide Coupling Reagents and Additives

| Reagent Class | Examples | Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, OxymaPure® | Cost-effective; requires additives to suppress racemization and N-acylurea formation. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | N/A (requires base) | High efficiency, low racemization; BOP produces a carcinogenic byproduct. peptide.com |

Preserving the stereochemical integrity of the α-carbon during peptide bond formation is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide. uni-kiel.de Racemization primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. masterorganicchemistry.comuni-kiel.de This can happen when the activated carboxyl group is attacked by the carbonyl oxygen of the N-protecting group. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

Several factors influence the rate of racemization:

Coupling Reagent: Overly reactive intermediates, such as those formed by carbodiimides without additives, are more prone to oxazolone formation. uni-kiel.de Onium salt reagents, especially when paired with additives like HOAt (as in HATU), are designed to minimize racemization. bachem.comuni-kiel.de

Base: The presence and strength of the base used in the reaction can significantly impact racemization. Weaker bases are generally preferred when there is a high risk. bachem.com

Temperature and Time: Prolonged reaction times and elevated temperatures increase the likelihood of racemization. bachem.com

Amino Acid Structure: Certain amino acids are more susceptible to racemization than others.

The use of additives like HOBt and HOAt is the most common strategy to suppress racemization. bachem.comuni-kiel.de They convert the initially formed activated species into an active ester that is less prone to cyclizing into an oxazolone, thereby ensuring the coupling proceeds with high stereochemical fidelity. peptide.com Some studies have also noted that competitive coupling reactions can exhibit a preference for heterochiral outcomes, a factor that can influence selectivity in complex reaction mixtures. rsc.org

Derivatization of the Terminal Amide Functionality

The terminal amide of Boc-protected glutamine is susceptible to several important transformations, most notably intramolecular cyclization and hydrolysis (deamidation).

Intramolecular Cyclization: A prominent reaction of glutamine and its derivatives is the intramolecular cyclization to form a pyroglutamate (pGlu) residue, a five-membered lactam. This conversion can occur spontaneously, particularly under acidic conditions (pH ~2) at elevated temperatures (37 °C), or it can be catalyzed enzymatically by glutaminyl cyclases. researchgate.net This cyclization is often considered a side reaction in peptide synthesis but can also be utilized intentionally. google.com For analytical purposes, γ-glutamyl peptides can be converted to pyroglutamate derivatives, for instance, through esterification with 2 M HCl in methanol (B129727) followed by acylation, to enable quantification by GC-MS. mdpi.com

Deamidation: The amide side chain can undergo hydrolysis to yield a glutamate (B1630785) residue, a process known as deamidation. This reaction typically proceeds through a cyclic glutarimide (B196013) intermediate, which can subsequently be hydrolyzed to form either the normal glutamic acid residue or an isoglutamic acid isomer. nih.gov The formation of this glutarimide ring is analogous to the cyclization that forms pyroglutamate. nih.gov

Functionalization of the Pentyl Alkyl Chain

The aliphatic pentyl chain, while generally less reactive than the terminal amide, can be selectively functionalized, primarily through hydroxylation reactions at the C3 and C4 positions.

Biocatalytic Hydroxylation: Specific enzymes have been identified that can hydroxylate the alkyl chain of glutamine with high regio- and stereoselectivity. The Fe(II)/α-ketoglutarate-dependent dioxygenase Q4Ox, for example, catalyzes hydroxylation at the C4 position with high efficiency. chemrxiv.org Another enzyme, GloE, has been shown to hydroxylate glutamine at the C3 position, although with more modest turnover. chemrxiv.org These biocatalytic methods provide a direct route to hydroxylated glutamine derivatives, which are valuable building blocks for further synthesis. chemrxiv.org

Chemical Hydroxylation: Chemical methods have also been developed to achieve similar transformations. For instance, the lithium enolate of N-Boc-pyroglutamate can be hydroxylated at the C4 position using an electrophilic oxygen source like a Davis oxaziridine (B8769555). beilstein-journals.org This reaction proceeds stereospecifically, with the hydroxyl group adding to the face opposite the benzyloxycarbonyl group due to steric hindrance, resulting in the (2S,4R) diastereoisomer. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms underlying the reactivity of this compound is essential for controlling reaction outcomes and optimizing conditions.

Deamidation and Cyclization Pathways: The deamidation of the glutamine side chain is understood to proceed via a succinimide-like, five-membered glutarimide ring intermediate. nih.gov The formation of this cyclic intermediate is the rate-limiting step. Subsequent non-selective hydrolysis of the glutarimide ring can lead to a mixture of isomeric products. nih.gov The biosynthesis of glutamine itself involves the activation of the γ-carboxyl group of glutamate via phosphorylation by ATP to form a γ-glutaryl phosphate (B84403) intermediate, an electrophilic species that then reacts with ammonia (B1221849). acs.org This highlights the inherent reactivity of the γ-position.

Hydroxylation Pathways: Biocatalytic hydroxylation by Fe(II)/α-ketoglutarate (αKG) dependent enzymes like Q4Ox and GloE follows a well-established oxidative mechanism. chemrxiv.org The reaction is initiated by the binding of αKG and the substrate to the iron center. Molecular oxygen then coordinates to the iron, leading to oxidative decarboxylation of αKG and the formation of a high-valent iron-oxo species. This potent oxidant is responsible for abstracting a hydrogen atom from the alkyl chain, followed by radical rebound to form the hydroxylated product. chemrxiv.org Chemical hydroxylation using a Davis oxaziridine on the lithium enolate of a pyroglutamate derivative proceeds via nucleophilic attack of the enolate on the electrophilic oxygen of the oxaziridine. beilstein-journals.org

Kinetic analysis provides quantitative insight into the rates and efficiencies of the derivatization reactions of glutamine derivatives.

Deamidation Kinetics: The deamidation of glutamine is a relatively slow process compared to that of asparagine. In one study, a glutamine-containing peptide aged at 37 °C in a pH 7.7 buffer showed a deamidation half-life of 559 days. nih.gov The reaction rate is highly dependent on pH; increasing the pH to 8.9 with ammonia resulted in a 12-fold increase in the deamidation rate. nih.gov

Enzymatic Hydroxylation Kinetics: The kinetics of biocatalytic hydroxylation have been characterized for specific enzymes. The C4 hydroxylase, Q4Ox, exhibits robust activity with a kcat of 250 ± 2.6 min⁻¹ and a KM for glutamine of 0.99 ± 0.03 mM, demonstrating high catalytic efficiency. chemrxiv.org In contrast, the C3 hydroxylase GloE showed only modest activity, with a total turnover number (TTN) of 44, making accurate determination of its steady-state kinetic parameters challenging. chemrxiv.org

Interactive Data Table: Kinetic Parameters of Glutamine Derivatization

| Transformation | Reagent/Enzyme | Parameter | Value | Conditions | Reference |

| Deamidation | Tris Buffer | t₁/₂ | 559 days | pH 7.7, 37 °C | nih.gov |

| Deamidation | Ammonia Buffer | Rate Increase | 12-fold | pH 8.9 vs pH 7.7 | nih.gov |

| C4-Hydroxylation | Q4Ox | kcat | 250 ± 2.6 min⁻¹ | In vitro assay | chemrxiv.org |

| C4-Hydroxylation | Q4Ox | KM | 0.99 ± 0.03 mM | In vitro assay | chemrxiv.org |

| C4-Hydroxylation | Q4Ox | TTN | ~4,300 | In vitro assay | chemrxiv.org |

| C3-Hydroxylation | GloE | TTN | 44 | In vitro assay | chemrxiv.org |

Role As a Versatile Building Block in Complex Chemical Architectures

Integration into Peptidomimetic and Pseudo-peptide Scaffolds

Peptidomimetics and pseudo-peptides are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acid derivatives is a key strategy in the design of these molecules. While the direct integration of tert-Butyl (5-amino-5-oxopentyl)carbamate into such scaffolds is not extensively documented, the use of structurally similar Boc-protected amino acids is a cornerstone of peptide and peptidomimetic synthesis.

The synthesis of oligomers and conformationally constrained analogues often relies on the stepwise coupling of amino acid building blocks. The tert-butoxycarbonyl (Boc) protecting group is crucial in this process, preventing unwanted side reactions at the amine terminus while the carboxyl group (or in this case, the amide) is activated for coupling. For instance, other synthetic compounds with a Boc protecting group are widely used as intermediates in the synthesis of peptides and peptidomimetics. The general strategy involves the use of coupling agents like HATU or EDC/HOBt to facilitate amide bond formation while maintaining stereochemical integrity. Although not specifically demonstrated for this compound, its structure suggests it could be incorporated into peptide chains, where the pentyl chain would act as a flexible linker or a side chain mimic. The presence of the terminal amide offers a further point for modification or cyclization, which could be exploited in the synthesis of conformationally constrained analogues.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications in medicinal chemistry and materials science. The synthesis of these ring systems often involves the use of bifunctional linear precursors that can undergo intramolecular cyclization reactions.

While there is no direct literature describing the use of this compound as a precursor for fused rings or spiro systems, the reactivity of its functional groups suggests potential pathways. For example, the primary amide could be induced to react with an electrophilic center introduced elsewhere on the molecule to form a lactam, a common heterocyclic motif. In a broader context, the reaction of dilithiated ketazines with silicon tetrafluoride (SiF4) has been shown to produce spirocyclic compounds. researchgate.net Although this involves a different class of starting materials, it illustrates the general principle of using bifunctional reagents to construct complex ring systems. The synthesis of various heterocyclic systems, such as 8-(azaindolyl)-benzoazepinones, often involves multi-step sequences including Suzuki-Miyaura cross-coupling reactions to build the core structure. nih.gov

Application in Scaffold-Based Chemical Library Synthesis

Scaffold-based chemical library synthesis is a powerful tool in drug discovery, allowing for the rapid generation of a large number of structurally related compounds for biological screening. The core idea is to start with a central scaffold and decorate it with various substituents.

Although the specific use of this compound in this context is not reported, its structure is well-suited for such applications. The Boc-protected amine provides a handle for solid-phase synthesis, where the molecule could be attached to a resin. Following deprotection, the free amine could be acylated with a diverse set of carboxylic acids. Subsequently, the terminal amide could be modified, or the entire molecule could be cleaved from the resin to generate a library of compounds with variations at these positions. The synthesis of functionalized resins for the selective enrichment of peptides from complex matrices demonstrates a related concept. google.com

Utility in the Construction of Functional Organic Molecules

The strategic placement of functional groups in a molecule is critical for its intended purpose, whether it be for biological activity or material properties. Bifunctional building blocks like this compound offer the potential for controlled, stepwise synthesis of complex functional molecules.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

A close analog, tert-Butyl (5-aminopentyl)carbamate, is utilized as a PROTAC linker building block. broadpharm.combldpharm.com This molecule provides a flexible aliphatic chain with a terminal amine that can be coupled to a carboxylic acid on one of the ligands, and a Boc-protected amine that can be deprotected to reveal a reactive amine for coupling to the other ligand. broadpharm.com While the direct use of this compound in PROTAC synthesis is not explicitly detailed in the available literature, its structure suggests it could function similarly. The primary amide could potentially interact with the biological target or be used as a handle for further modifications of the linker, influencing the PROTAC's efficacy and pharmacokinetic properties. The general synthesis of PROTACs often involves the coupling of such linker precursors to the respective ligands.

Precursors for Other Bioactive Ligands and Molecular Probes

The glutamine scaffold is a common motif in a variety of bioactive molecules due to its ability to participate in hydrogen bonding and its role in biological recognition processes. Boc-L-glutamine serves as a key starting material for the synthesis of more complex bioactive ligands and molecular probes. chemimpex.com Its protected α-amino group allows for selective modification at the carboxylic acid or the side-chain amide.

For instance, Boc-L-glutamine derivatives are used in the development of enzyme inhibitors, particularly for proteases and glutaminases, which are implicated in various diseases. acs.orgbmrb.io The glutamine side chain can be modified to incorporate warheads that covalently bind to the active site of an enzyme, while the rest of the molecule provides the necessary recognition elements. The synthesis of these targeted molecules often begins with the selective manipulation of the functionalities present in Boc-L-glutamine.

Contributions to Solid-Phase Organic Synthesis (SPOS) Methodologies

The advent of the Boc protecting group was a cornerstone in the development of solid-phase peptide synthesis (SPPS), a subset of the broader field of solid-phase organic synthesis (SPOS). rsc.org The use of Boc-protected amino acids, including Boc-L-glutamine, was central to the original Merrifield solid-phase synthesis, for which the Nobel Prize in Chemistry was awarded. seplite.com

The classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in SPPS utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. seplite.com Boc-L-glutamine is a standard reagent in this methodology. The synthesis cycle involves:

Anchoring the C-terminal amino acid to a solid support (resin).

Deprotection of the Boc group using a moderately strong acid, such as trifluoroacetic acid (TFA). nih.gov

Neutralization of the resulting ammonium (B1175870) salt.

Coupling of the next Boc-protected amino acid, such as Boc-L-glutamine.

Repetition of this cycle to elongate the peptide chain.

Beyond linear peptide synthesis, Boc-L-glutamine and other Boc-protected amino acids have been instrumental in advancing SPOS methodologies. For example, they are used in the on-resin synthesis of complex cyclic peptides and peptidomimetics. nih.govnih.gov Methodologies for on-resin cyclization, where the peptide is cyclized while still attached to the solid support, often rely on the robust nature of the Boc/Bzl protection scheme. nih.gov The development of novel linkers and resins compatible with Boc chemistry has further expanded the scope of SPOS, enabling the synthesis of a wider array of complex organic molecules on a solid support. soton.ac.uk

This compound (Boc-L-glutamine) is a compound of fundamental importance in modern organic and medicinal chemistry. Its well-defined structure and physicochemical properties, coupled with a straightforward synthesis, have established it as a crucial building block. Its role extends from the routine incorporation into peptides to being a precursor for sophisticated bioactive ligands and a key component in the historical and ongoing development of solid-phase organic synthesis methodologies. The strategic use of the Boc protecting group in this molecule continues to facilitate innovations in the synthesis of complex chemical architectures with significant biological and therapeutic potential.

Advanced Analytical and Spectroscopic Research Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. semanticscholar.org For tert-Butyl (5-amino-5-oxopentyl)carbamate, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed for a complete structural assignment.

A typical ¹H NMR spectrum would allow for the identification of all non-exchangeable protons in the molecule, from the characteristic singlet of the tert-butyl group to the multiplets of the pentyl chain methylene (B1212753) protons. The amide and carbamate (B1207046) N-H protons would also be visible, though their chemical shifts can be concentration and solvent dependent. The corresponding ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbons of the amide and carbamate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.4 (s, 9H) | ~28.0 |

| C (CH₃)₃ | - | ~79.0 |

| -NH-C O-O- | - | ~156.0 |

| -CH₂-NH-CO- | ~3.1 (q, 2H) | ~40.0 |

| -CH₂-CH₂-NH- | ~1.5 (p, 2H) | ~23.0 |

| -CH₂-CH₂-CO- | ~1.6 (p, 2H) | ~29.0 |

| -CH₂-CO-NH₂ | ~2.2 (t, 2H) | ~35.0 |

| -C O-NH₂ | - | ~175.0 |

| -CO-NH ₂ | ~6.8-7.5 (br s, 2H) | - |

To resolve ambiguities from overlapping signals in 1D spectra and to confirm connectivity, a suite of 2D NMR experiments is utilized. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. nih.gov For the target compound, COSY would show correlations between the adjacent methylene groups (-CH₂-CH₂-CH₂-) in the pentyl backbone, allowing for sequential assignment of these protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons (¹JCH). nih.gov This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com For instance, the proton signal at ~1.4 ppm would show a cross-peak with the carbon signal at ~28.0 ppm, confirming their connection within the tert-butyl group. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). nih.gov HMBC is invaluable for piecing together the molecular skeleton. Key correlations would include the one between the tert-butyl protons and the carbamate carbonyl carbon, and between the alpha-protons of the pentyl chain and the respective carbonyl carbons of the carbamate and amide groups. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov While particularly useful for determining the stereochemistry of rigid molecules, for a flexible molecule like this compound, it can provide insights into preferred conformations in solution. beilstein-journals.org

The amide and carbamate linkages in the molecule can exhibit restricted rotation around the C-N bond due to partial double bond character. This can lead to the existence of distinct cis and trans rotamers (rotational isomers) that may be observable by NMR. beilstein-journals.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate this phenomenon. At low temperatures, the exchange between rotamers may be slow on the NMR timescale, resulting in separate sets of signals for each rotamer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). beilstein-journals.org Analyzing the temperature-dependent spectra allows for the calculation of the energy barrier (ΔG‡) for rotation, providing quantitative information about the conformational dynamics of the molecule. beilstein-journals.org Similar studies on related glycopeptide building blocks have successfully determined rotational barriers using temperature-dependent ¹H NMR. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is essential for confirming the molecular weight of the synthesized this compound and for identifying potential impurities. researchgate.netbldpharm.com The nominal mass of the compound (C₁₀H₂₀N₂O₃) is 216 Da. An ESI-MS spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 217.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This helps to distinguish the target compound from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|---|

| [C₁₀H₂₁N₂O₃]⁺ ([M+H]⁺) | 217.1547 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. researchgate.net Analyzing the fragmentation pattern of this compound helps to confirm its structure. Common fragmentation pathways would include:

Loss of isobutylene: A characteristic fragmentation of Boc-protected amines, resulting in a loss of 56.06 Da.

Loss of the entire Boc group: A loss of 101.07 Da.

Cleavage of the amide bond and subsequent fragmentations along the alkyl chain.

This detailed fragmentation data provides a structural fingerprint that confirms the identity of the compound and can be used to characterize related impurities. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its final purity. bldpharm.com High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. novartis.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector, although the compound's chromophores are weak. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be more suitable. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. novartis.com These methods are crucial for ensuring that the compound meets the required specifications for its intended use.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Trifluoroacetic acid |

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for assessing the purity of the final product and for separating it from starting materials, byproducts, and degradants.

Given the structure of this compound, which contains both a polar amide group and a non-polar tert-butoxycarbonyl (Boc) protecting group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phase Selection: A common choice for the stationary phase is a C18 (octadecyl) bonded silica (B1680970) column. These columns provide excellent retention and separation for a wide range of organic molecules. For compounds with polar functional groups that may exhibit poor retention on traditional C18 phases, an amide-based stationary phase can be employed to improve peak shape and retention. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of compounds with varying polarities. The use of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by suppressing the ionization of any free amine or carboxylic acid functionalities. For the analysis of Fmoc-protected amino acids, a mobile phase containing 0.1% TFA in acetonitrile and water has been successfully used. phenomenex.com

Detection: Due to the absence of a strong chromophore in this compound, UV detection at a low wavelength, typically around 210 nm, is employed. researchgate.net This wavelength allows for the detection of the amide and carbamate functional groups.

A validated isocratic HPLC method for the related compound L-glutamine utilized a YMC Pack ODS-AQ column with a mobile phase of water and methanol, and detection at 210 nm. researchgate.net While this method is for the unprotected amino acid, it provides a foundational starting point for the development of a method for its Boc-protected amide derivative. For more complex separations, such as resolving enantiomers of protected amino acids, specialized chiral stationary phases, like polysaccharide-based columns, are necessary. phenomenex.com

A representative, though not specific, set of HPLC conditions for a compound similar to this compound could be summarized as follows:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization for the specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions in real-time, providing both separation of components and their mass identification. In the synthesis of this compound, LC-MS is crucial for tracking the consumption of starting materials and the formation of the desired product.

The HPLC component of the system separates the reaction mixture, and the mass spectrometer provides highly sensitive and selective detection of the eluted compounds based on their mass-to-charge ratio (m/z). This is particularly advantageous for compounds like this compound that lack a strong UV chromophore.

Ionization Techniques: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺.

Challenges and Considerations: A known issue in the LC-MS analysis of glutamine and its derivatives is the potential for in-source cyclization to form pyroglutamic acid. sigmaaldrich.comnih.gov This artifact can lead to inaccurate quantification and misinterpretation of reaction progress. Careful optimization of the MS source conditions, such as the fragmentor voltage and temperatures, is necessary to minimize this in-source conversion. chemscene.com The use of isotopically labeled internal standards can also help to correct for such artifacts. chemscene.com

Reaction Monitoring in Peptide Synthesis: The principles of reaction monitoring by LC-MS are well-established in solid-phase peptide synthesis (SPPS), where the coupling of Boc-protected amino acids is a fundamental step. While traditional methods like the Kaiser test can indicate the presence of free amines, they are qualitative. phenomenex.com LC-MS provides quantitative data on the extent of the coupling reaction. For instance, in the synthesis of a complex peptide, solution NMR spectroscopy was used alongside a "cleave and analyze" approach with HPLC to monitor reaction conversion due to the limitations of in-situ IR and on-bead NMR. researchgate.net

A typical LC-MS method for monitoring the formation of a Boc-protected amino acid amide would involve the following parameters:

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Expected m/z | [M+H]⁺ for this compound |

This table outlines general LC-MS parameters that would be optimized for the specific reaction being monitored.

Emerging Spectroscopic and Microscopic Methods for In-Situ and Solid-State Analysis.

Beyond standard chromatographic techniques, emerging spectroscopic and microscopic methods offer deeper insights into the chemical and physical properties of this compound, both during its formation and in its solid form.

In-Situ Analysis: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying reaction mechanisms in real-time. By placing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reactants, intermediates, and products can be monitored continuously. This allows for the direct observation of the formation of the carbamate functional group, characterized by its distinct carbonyl stretching frequency. Studies on the formation of carbamates from the reaction of amines with carbon dioxide have successfully utilized in-situ FTIR to identify the formation of various carbamate species on solid supports. windows.net This approach provides valuable kinetic and mechanistic data that is complementary to LC-MS analysis.

Solid-State Analysis: The characterization of the solid-state properties of a compound is crucial for understanding its stability, solubility, and bioavailability. For this compound, which is a solid at room temperature, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are key analytical techniques.

Solid-State NMR (ssNMR): This technique provides information about the local chemical environment of atoms within the crystal lattice. For Boc-protected amino acids, ¹³C and ¹⁵N ssNMR can be used to study the conformation of the carbamate group and the packing of the molecules in the solid state. Studies on various N-Boc-protected amino acids have shown that the ¹³C NMR chemical shifts of the carbonyl carbons are sensitive to the solvent polarity and intermolecular interactions, providing insights into their solid-state structure. cymitquimica.com

X-ray Diffraction (XRD): Single-crystal XRD can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For powdered samples, Powder X-ray Diffraction (PXRD) is used to identify the crystalline form and to assess its purity. The synthesis of a Boc-protected bicycloproline derivative was confirmed by X-ray diffraction, which provided the structure and relative stereochemistry. chemrxiv.org

These advanced methods, in conjunction with traditional analytical techniques, provide a comprehensive understanding of the chemical and physical properties of this compound, from its synthesis to its final solid form.

Computational and Theoretical Studies of Tert Butyl 5 Amino 5 Oxopentyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For tert-Butyl (5-amino-5-oxopentyl)carbamate , these calculations can provide insights into electron distribution, orbital energies, and electrostatic potential. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule.

The resulting data can be used to predict sites of nucleophilic and electrophilic attack. For instance, the carbonyl carbons in the amide and carbamate (B1207046) groups are expected to be electrophilic, while the nitrogen and oxygen atoms would be nucleophilic centers. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity in various chemical reactions.

Illustrative Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +1.5 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 3.8 D | Relates to polarity and solubility |

| Mulliken Atomic Charges | C(amide carbonyl): +0.45, O(amide carbonyl): -0.50, N(amide): -0.60 | Highlights reactive sites |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The flexibility of the pentyl chain in This compound means the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound, solvated in a relevant medium, would reveal its dynamic behavior, including folding patterns, intramolecular hydrogen bonding, and interactions with solvent molecules. This information is invaluable for understanding how the molecule behaves in a real-world chemical or biological environment.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. One of its key applications is in elucidating reaction mechanisms. For This compound , DFT could be used to model various transformations.

For example, the hydrolysis of the amide or carbamate group can be studied by calculating the energy profile of the reaction pathway. This would involve identifying the transition state structures and calculating their activation energies. Such studies can help in predicting reaction kinetics and understanding the factors that influence the reaction rate, such as the choice of catalyst or solvent.

Illustrative Data Table: DFT Calculated Activation Energies for Hydrolysis

| Reaction | Transition State Energy (kcal/mol) | Reaction Mechanism |

| Acid-catalyzed amide hydrolysis | +18.5 | Protonation of carbonyl oxygen followed by nucleophilic attack of water |

| Base-catalyzed amide hydrolysis | +22.1 | Nucleophilic attack of hydroxide (B78521) ion on carbonyl carbon |

| Acid-catalyzed carbamate hydrolysis | +15.2 | Protonation of carbamate oxygen and subsequent C-O bond cleavage |

Note: The values in this table are for illustrative purposes and would be the subject of detailed DFT calculations.

In Silico Design and Prediction of Novel Functionalized Analogues

The term in silico refers to experiments performed on a computer. In the context of drug discovery and materials science, in silico design is a powerful approach to creating novel molecules with desired properties. Starting with the scaffold of This compound , one could design a library of virtual analogues by modifying its functional groups.

For instance, the primary amide could be replaced with other functional groups like esters or sulfonamides. The alkyl chain length could be varied, or substituents could be added. Computational tools can then be used to predict the properties of these new molecules, such as their binding affinity to a target protein or their solubility. This allows for the rapid screening of many potential candidates before committing to their synthesis in the lab.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Synthetic Optimization

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a molecule with its reactivity. To build a QSRR model for the synthesis or reactions of This compound , a dataset of related molecules with known reaction outcomes (e.g., reaction yields, rates) would be required.

Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, topological), are calculated for each molecule in the dataset. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed reactivity. universiteitleiden.nl Such a model could then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding synthetic efforts towards more efficient routes and optimized reaction conditions.

Future Research Directions and Unexplored Applications

Development of Novel and Highly Efficient Synthetic Pathways

While the synthesis of carbamates is a well-established field in organic chemistry, the pursuit of more efficient, sustainable, and scalable methods remains a critical goal. nih.gov Future research could focus on developing novel synthetic pathways to tert-Butyl (5-amino-5-oxopentyl)carbamate that offer improvements in yield, purity, and environmental impact.

Key Research Areas:

Catalytic Approaches: Exploration of novel catalytic systems, such as photoredox nickel catalysis, could provide alternatives to traditional methods for forming the carbamate (B1207046) linkage. organic-chemistry.org

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could enable safer, more efficient, and scalable production of the target molecule.

Enzymatic Synthesis: Investigating the use of enzymes for the synthesis of this compound could offer a highly selective and environmentally friendly alternative to conventional chemical methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Conventional Synthesis | Well-established procedures. | Often requires harsh reagents and stoichiometric amounts of activators. |

| Catalytic Methods | Milder reaction conditions, higher efficiency. | Catalyst development and optimization can be time-consuming. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization of flow parameters. |

| Enzymatic Synthesis | High selectivity, environmentally benign. | Enzyme discovery, engineering, and stability can be limiting factors. |

Expansion of Applications in Chemical Biology and Material Science

The structural similarity of this compound to glutamine suggests a range of potential applications in chemical biology, particularly in the study of biological processes where glutamine plays a key role. nih.gov Furthermore, its bifunctional nature makes it an attractive building block for the synthesis of novel materials.

Chemical Biology:

PROTACs and Molecular Glues: The related compound, tert-Butyl (5-aminopentyl)carbamate, is utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs). broadpharm.com Future work could explore the incorporation of this compound into novel PROTAC designs or as a scaffold for the development of molecular glues.

Enzyme Inhibitors and Probes: Derivatives of this compound could be synthesized to act as inhibitors or activity-based probes for glutamine-metabolizing enzymes, which are implicated in various diseases. acs.org

Material Science:

Functional Polymers: The amino and amide functionalities of the deprotected form of the molecule could be used to synthesize functionalized polymers with unique properties, such as biocompatibility or specific recognition capabilities.

Self-Assembling Materials: The potential for hydrogen bonding through the amide group could be exploited to design and synthesize peptides or other molecules that self-assemble into well-defined nanostructures. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. wikipedia.org The structure of this compound is well-suited for integration into such platforms.

Future research in this area would involve:

Solid-Phase Synthesis: Developing protocols for the efficient incorporation of this compound into solid-phase peptide synthesis (SPPS) or other solid-phase organic synthesis (SPOS) methodologies. acs.orgrsc.org This would enable the rapid generation of libraries of peptides and other small molecules containing this building block.

Robotic Synthesis: Adapting the synthesis and derivatization of this compound for use on robotic synthesis platforms would accelerate the discovery of new compounds with desired properties.

Exploration of its Role in Unconventional Chemical Transformations

The reactivity of the functional groups in this compound could be harnessed in unconventional chemical transformations to create novel molecular architectures.

Potential Research Avenues:

N-Boc Reactivity: While the Boc group is typically used for protection, its reactivity can be exploited under certain conditions. researchgate.net Research could investigate novel transformations that leverage the unique electronic and steric properties of the N-Boc group in this specific molecular context.

Amide Bond Activation: Exploring novel methods for the activation of the primary amide bond would open up new avenues for the derivatization of the molecule, allowing for the synthesis of a wider range of functionalized compounds.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new molecules and processes. nih.gov

Future Synergistic Studies:

Conformational Analysis: Computational studies could be employed to understand the conformational preferences of this compound and its derivatives, which could inform the design of molecules with specific biological activities.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods could be used to model potential reaction pathways for the synthesis and derivatization of the compound, helping to predict reactivity and guide experimental design. researchgate.net

Solubility Prediction: Models such as the modified Apelblat model and the Yaws model could be used to predict the solubility of this compound and its derivatives in various solvents, which is crucial for process development and formulation. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.